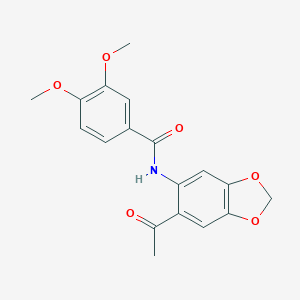

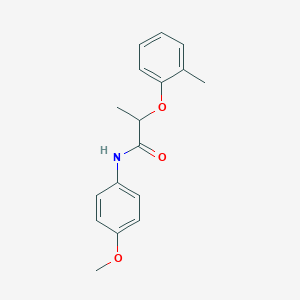

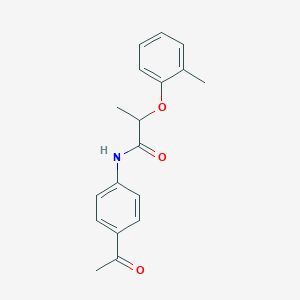

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide, also known as MDB or N-acetyl-MDB, is a synthetic compound that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. MDB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and addiction. It has been shown to have a high affinity and selectivity for the 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been used as a tool compound to study the functional role of the 5-HT2A receptor in various animal models and in vitro assays. It has also been used as a ligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of the 5-HT2A receptor in the human brain.

Mechanism of Action

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide binds to the 5-HT2A receptor and activates its signaling pathway, which involves the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which modulate various downstream effectors such as ion channels, transcription factors, and cytoskeletal proteins. The exact molecular mechanisms underlying the therapeutic effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide are still under investigation, but it is believed that its activation of the 5-HT2A receptor may modulate the activity of other neurotransmitter systems such as dopamine, glutamate, and GABA.

Biochemical and Physiological Effects:

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been shown to have a dose-dependent effect on various physiological and behavioral parameters in animal models and human studies. It has been reported to induce head twitch response, hyperactivity, and stereotypy in rodents, which are considered as behavioral markers of 5-HT2A receptor activation. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has also been shown to enhance cortical and hippocampal neuronal activity in rats, which may underlie its cognitive-enhancing effects. In humans, N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been reported to induce visual hallucinations, altered perception, and ego dissolution, which are similar to the effects of other hallucinogenic compounds such as LSD and psilocybin. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has also been shown to modulate the resting-state functional connectivity of the default mode network (DMN) in the human brain, which is involved in self-referential processing and introspection.

Advantages and Limitations for Lab Experiments

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has several advantages as a tool compound for studying the 5-HT2A receptor and its downstream signaling pathways. It is highly selective for the 5-HT2A receptor and does not interact significantly with other serotonin receptors or other neurotransmitter systems. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide is also relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide in lab experiments. Its high potency and efficacy may lead to receptor desensitization and downregulation, which can complicate the interpretation of results. N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide is also a Schedule I controlled substance in many countries, which may limit its availability and accessibility for research purposes.

Future Directions

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. However, there are still many unanswered questions regarding its mechanism of action, optimal dosing, and long-term safety. Future research directions may include the development of more selective and potent 5-HT2A receptor agonists and antagonists, the investigation of the role of the 5-HT2A receptor in neurodevelopmental disorders such as autism and schizophrenia, and the exploration of the potential therapeutic benefits of N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide in combination with other pharmacological and non-pharmacological interventions.

Synthesis Methods

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting intermediate is then reacted with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride to yield N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide as a white crystalline powder. The purity and yield of N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide can be improved by recrystallization and chromatographic purification.

properties

Product Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide |

|---|---|

Molecular Formula |

C18H17NO6 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C18H17NO6/c1-10(20)12-7-16-17(25-9-24-16)8-13(12)19-18(21)11-4-5-14(22-2)15(6-11)23-3/h4-8H,9H2,1-3H3,(H,19,21) |

InChI Key |

OPHIUAMAEVXVAI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)OCO2 |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)OCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

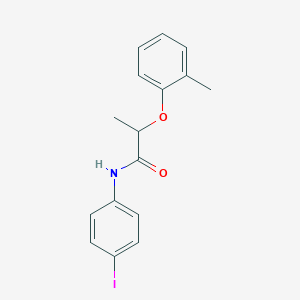

![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310035.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)

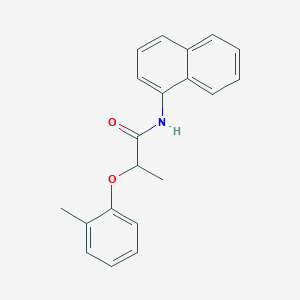

![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)

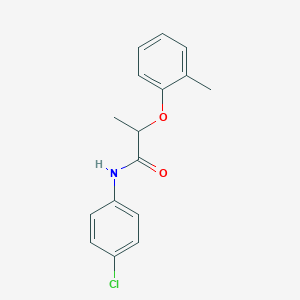

![2-(2-methylphenoxy)-N-(3-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310051.png)